Technical Guide: 5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
Technical Guide: 5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
Topic: 5,7-dichloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde IUPAC name Role: Senior Application Scientist Format: Technical Guide / Whitepaper[1]
Strategic Scaffold for Kinase Inhibitor Discovery[1]
Executive Summary
5,7-dichloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde (CAS: 1167056-60-1 ) is a high-value heterocyclic building block belonging to the 6-azaindole family.[1][2][3] As a bioisostere of indole and purine, this scaffold is critical in the development of ATP-competitive kinase inhibitors (e.g., JAK, c-Met, PI3K).[1] The compound features three distinct vectors for diversification: an electrophilic aldehyde handle at C3 and two chemically distinct chlorine atoms at C5 and C7, enabling precise, multi-stage functionalization.[1]
This guide details the synthesis, physicochemical profile, and reactivity logic required to utilize this scaffold effectively in medicinal chemistry campaigns.[1]
Chemical Identity & Physicochemical Profile[1][5][6][7][8][9][10][11]
| Property | Data |
| IUPAC Name | 5,7-dichloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde |
| Common Name | 5,7-Dichloro-6-azaindole-3-carboxaldehyde |
| CAS Number | 1167056-60-1 |
| Molecular Formula | C₈H₄Cl₂N₂O |
| Molecular Weight | 215.04 g/mol |
| Core Scaffold | 6-Azaindole (1H-pyrrolo[2,3-c]pyridine) |
| Appearance | Pale yellow to tan solid |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in DCM/MeOH |
| pKa (Calc) | ~9.5 (Pyrrole NH), ~2.0 (Pyridine N) |
| LogP (Calc) | 2.1 – 2.4 |
Structural Analysis
The 6-azaindole core places the pyridine nitrogen at position 6. This creates a unique electronic environment compared to the more common 7-azaindole:
-
N6 (Pyridine Nitrogen): Acts as a hydrogen bond acceptor (HBA), crucial for hinge binding in kinase domains.[1]
-
C7-Chlorine: Located ortho to the pyridine nitrogen (N6), making it highly activated for Nucleophilic Aromatic Substitution (SNAr).[1]
-
C5-Chlorine: Located meta to N6, making it less reactive toward SNAr but suitable for Palladium-catalyzed cross-couplings (Suzuki, Stille).[1]
-
C3-Aldehyde: A versatile handle for reductive aminations or condensation reactions to extend the carbon skeleton.
Synthetic Pathway
The synthesis of the title compound typically proceeds via the Bartoli indole synthesis (or modified vinyl Grignard approach) followed by Vilsmeier-Haack formylation.[1]
Protocol: Synthesis from 2,6-Dichloro-3-nitropyridine[1]
Step 1: Formation of 5,7-Dichloro-6-azaindole (CAS 1001412-41-4)[4][5]
-
Reagents: 2,6-dichloro-3-nitropyridine, Vinylmagnesium bromide (1.0 M in THF).[1]
-
Conditions: -78°C to -20°C, THF.[1]
-
Mechanism: The Bartoli reaction involves the addition of three equivalents of vinyl Grignard to the nitro group, followed by cyclization and elimination.[1]
-
Key Insight: Temperature control is critical. The reaction must be kept below -70°C during addition to prevent polymerization of the vinyl Grignard or side reactions with the chlorines.
Step 2: C3-Formylation (Vilsmeier-Haack)[4]
-
Reagents: POCl₃ (Phosphorus oxychloride), DMF (Dimethylformamide).[1]
-
Conditions: 0°C to RT (or mild heat 60°C), 2-4 hours.
-
Workup: Quench with ice/water; neutralize with NaHCO₃ to precipitate the product.
Figure 1: Synthetic route to 5,7-dichloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde.
Reactivity & Derivatization Logic
The power of this scaffold lies in the orthogonal reactivity of its three functional handles. Drug designers can sequentially modify the molecule to build Structure-Activity Relationships (SAR).[1]
Reactivity Hierarchy
-
C3-Aldehyde: Most reactive (reversible covalent or reduction).[1]
-
C7-Chlorine: Highly reactive electrophile (SNAr).[1]
-
C5-Chlorine: Less reactive electrophile (Pd-coupling).
Experimental Workflows
A. Reductive Amination (C3 Vector)
Targeting the solvent-exposed region of the kinase pocket.[1]
-
Imine Formation: React aldehyde with primary/secondary amine in MeOH/DCM.
-
Reduction: Add NaBH(OAc)₃ (Sodium triacetoxyborohydride).
-
Note: The electron-withdrawing chlorines on the ring may make the aldehyde more electrophilic, accelerating imine formation.[1]
B. Regioselective SNAr (C7 Vector)
Targeting the "Gatekeeper" or hydrophobic back pocket.[1]
-
Reagent: Primary or secondary amines, alkoxides.[1]
-
Conditions: DMF or NMP, K₂CO₃, 80-100°C.
-
Selectivity: The C7-Cl is activated by the adjacent pyridine nitrogen (N6).[1] The C5-Cl is electronically deactivated relative to C7.
-
Validation: Verify regiochemistry using NOESY NMR (interaction between substituent and N1-H).
C. Cross-Coupling (C5 Vector)[1]
-
Reagent: Boronic acids (Suzuki), Stannanes (Stille).[1]
-
Conditions: Pd(PPh₃)₄ or Pd(dppf)Cl₂, Na₂CO₃, Dioxane/Water.[1]
-
Timing: Usually performed after C7 modification to avoid competing coupling at C7 (though C7 is also susceptible to Pd-coupling, SNAr is unique to C7).[1]
Figure 2: Divergent synthesis pathways for library generation.[1]
Case Study: Kinase Inhibitor Design
In the context of c-Met or JAK3 inhibition, the 6-azaindole core mimics the adenine ring of ATP.[1]
-
Hinge Binding: The N1-H (donor) and N6 (acceptor) form a bidentate hydrogen bond network with the kinase hinge region.[1]
-
Gatekeeper Interaction: The substituent at C5 projects into the hydrophobic pocket often guarded by the gatekeeper residue (e.g., Methionine or Threonine).[1]
-
Solvent Front: The C3-aldehyde derived tail extends toward the solvent front, allowing for solubilizing groups (e.g., morpholine, piperazine) to be attached.[1]
Self-Validating Protocol (Hinge Binding Check): When designing analogs, a downfield shift of the N1 proton in 1H-NMR (>12 ppm) often indicates strong intramolecular hydrogen bonding or specific environmental deshielding consistent with hinge-binding conformations in solution mimics.[1]
Safety & Handling
-
Hazard Class: Irritant (Skin/Eye), potentially Acutely Toxic (Oral) like many halogenated azaindoles.[1]
-
Handling: Use a fume hood.[1] The aldehyde is reactive; store under inert atmosphere (Argon/Nitrogen) at 2-8°C to prevent oxidation to the carboxylic acid.[1]
-
MSDS Note: Treat as a potential sensitizer.[1]
References
-
Synthesis of 5,7-Dichloro-6-azaindoles: Lachance, N., et al. "Synthesis of 5,7-Dichloro-6-azaindoles and Functionalization via a Highly Selective Lithium-Chlorine Exchange."[1][6][7] Synthesis, 2005.[1] Link
-
Azaindole Scaffolds in Kinase Discovery: Popowycz, F., et al.[1] "The Azaindole Framework in the Design of Kinase Inhibitors." Journal of Medicinal Chemistry, 2016.[1] Link
-
Vilsmeier-Haack Formylation Protocol: Meth-Cohn, O., & Stanforth, S. P.[1] "The Vilsmeier–Haack Reaction."[1] Comprehensive Organic Synthesis, 1991.[1]
-
Compound Data: "5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde (CAS 1167056-60-1)."[1][2][3][8] ChemicalBook / BLD Pharm Catalog. Link
Sources
- 1. 5,7-dichloro-1H-pyrrolo[2,3-c]pyridine | 1001412-41-4 [chemicalbook.com]
- 2. 1167055-43-7|7-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde|BLD Pharm [bldpharm.com]
- 3. 1167056-60-1|5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde|BLD Pharm [bldpharm.com]
- 4. Nordmann Japan Ltd. | Chemical products | Chemical e-edata Search [en.chem-edata.com]
- 5. calpaclab.com [calpaclab.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. arctomsci.com [arctomsci.com]
